5-Amino-1,2,4-oxadiazole
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Overview
Description
1,2,4-Oxadiazol-5-amine is a heterocyclic compound that contains an oxygen and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of amidoximes with carboxylic acids or their derivatives. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . Another method involves the oxidative cyclization of O-acylamidoximes, which can be achieved using various oxidizing agents .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves scalable and efficient synthetic routes. These methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate and other halogen-based oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic reagents like hydroxylamine and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, oxadiazolium salts, and other heterocyclic compounds .
Scientific Research Applications
1,2,4-Oxadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression . Additionally, it can interfere with cellular pathways like the NF-kB signaling pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
1,2,4-Oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This isomer has different electronic properties and reactivity due to the position of the nitrogen atoms.
1,2,5-Oxadiazole: Known for its stability and use in materials science.
1,3,4-Oxadiazole: Exhibits unique biological activities and is used in drug design.
The uniqueness of 1,2,4-oxadiazol-5-amine lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDUTITAKAASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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